5-Vinyluracil
Description
Properties
IUPAC Name |
5-ethenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBEQILKESAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190605 | |
| Record name | 5-Vinyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37107-81-6 | |
| Record name | 5-Vinyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37107-81-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Vinyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Vinyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-VINYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZA8N5LEF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated strategies enable direct vinylation of 5-halogenated uracils. A three-step protocol involves:
-
Iodination : 5-Iodouracil is prepared via electrophilic substitution using iodine and iodic acid in acetic acid at 60°C .
-
Heck Coupling : The 5-iodo intermediate reacts with ethyl acrylate in the presence of Pd(PPh₃)₄ and triethylamine (TEA) in DMF at 90°C, forming 5-(2-carboxyvinyl)uracil .
-
Decarboxylation : Alkaline hydrolysis (2M NaOH, 70°C) followed by thermal decarboxylation (150°C, vacuum) yields 5-vinyluracil with an overall yield of 41% .
This method’s regioselectivity stems from the Pd catalyst’s ability to coordinate the uracil’s N1 and N3 positions, directing vinyl group installation at C5. However, the multi-step nature and sensitivity to oxygen necessitate rigorous inert conditions.
Halogenation-Addition-Elimination Sequences
Iodine monochloride (ICl) and bromine add regioselectively to this compound precursors, enabling functionalization and subsequent elimination. For example, treating 5-(1-hydroxy-2-iodoethyl)uracil with methanolic sulfuric acid at 25°C induces β-elimination, producing this compound in 72% yield . Similarly, 5-(2-bromovinyl)arabinouridine undergoes debromination via zinc dust in acetic acid, affording the vinyl derivative with 68% efficiency . These pathways benefit from mild conditions but require stoichiometric halogenating agents, complicating waste management.
Table 2: Halogenation-Addition-Elimination Methodologies
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-(1-Hydroxy-2-iodoethyl)uracil | H₂SO₄/MeOH | 25°C, 4 h | 72 | |
| 5-(2-Bromovinyl)arabinouridine | Zn/AcOH | Reflux, 2 h | 68 |
Decarboxylative Allylation/Wittig Reactions
A novel one-pot Pd-catalyzed approach combines Tsuji–Trost allylation with Wittig olefination to construct C-vinyl bonds. When applied to 5-formyluracil, allyl carbonate reagents (e.g., allyl ethyl carbonate) and triphenylphosphine in THF at 80°C generate β,(E)-selective this compound with 55% yield . Pyridyl-containing aldehydes enhance selectivity through coordination to the Pd center, while nonpyridyl substrates favor (Z)-isomers . This method’s main advantage lies in its stereocontrol, though substrate scope remains limited to electron-deficient aldehydes.
Functional Group Interconversion from 5-Bromovinyluracil
5-Bromovinyluracil (BVU), accessible via bromination of 5-vinyl precursors, serves as a versatile intermediate. Catalytic hydrogenation (H₂, Pd/C, EtOH) cleaves the C-Br bond, yielding this compound in 85% yield . Alternatively, Suzuki-Miyaura coupling with vinylboronic acids replaces bromine with vinyl groups under Pd(OAc)₂ catalysis, achieving 78% efficiency . These protocols highlight BVU’s utility in modular syntheses but depend on prior bromination steps.
Comparative Analysis of Methods
Condensation Reactions : Ideal for large-scale production but require harsh conditions.
Pd-Catalyzed Couplings : Offer precision but involve costly catalysts.
Halogenation-Elimination : Efficient yet generate halogenated byproducts.
Wittig Reactions : Excellent stereoselectivity but narrow substrate tolerance.
Chemical Reactions Analysis
Types of Reactions
5-Vinyluracil undergoes various chemical reactions, including:
Oxidation: Under specific conditions, this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the vinyl group.
Substitution: Nucleophiles such as phenol or L-cysteine can react with the vinyl group under acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives
Reduction: Ethyluracil
Substitution: Substituted uracil derivatives such as 5-(1-L-cystein-S-ylethyl)uracil and 5-(1-butoxyethyl)uracil.
Scientific Research Applications
Antiviral Applications
5-Vinyluracil has been investigated for its antiviral properties, particularly against viruses such as Herpes Simplex Virus (HSV). Its derivatives, including 5-vinyl-2'-deoxyuridine, have shown promising antiviral activity.
- Mechanism of Action : The compound's structure allows it to interfere with viral replication processes. Research has demonstrated that this compound can be incorporated into viral nucleic acids, thereby disrupting their function .
- Case Study : In a study by Chelton et al., this compound was incorporated into the DNA of Escherichia coli, which highlighted its potential as an antiviral agent by mimicking natural nucleobases .
Anticancer Applications
The compound has also been explored for its anticancer properties. Its analogs have been synthesized and tested for their ability to inhibit cancer cell proliferation.
- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound, which have been evaluated for their cytotoxicity against different cancer cell lines. For instance, studies have shown that certain derivatives exhibit higher selectivity and lower toxicity compared to traditional chemotherapeutics like 5-fluorouracil .
- Data Table: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Vinyl-2'-deoxyuridine | HeLa | 15 | |
| 5-(1-hydroxyethyl)uracil | MCF-7 | 10 | |
| 5-Ethyl-2'-deoxyuridine | A549 | 20 |
Molecular Imaging and Biotechnology
In addition to therapeutic applications, this compound is being utilized in molecular imaging and biotechnological applications.
- RNA Labeling : A recent study showcased the use of 5-vinyluridine (a derivative) for labeling RNA during cell division, enabling real-time imaging of cellular processes. This application is crucial for understanding RNA dynamics in living cells .
- Gene Manipulation : The compound has been employed in photoligation techniques for gene manipulation, allowing researchers to investigate gene function and regulation with high precision .
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is essential for its application in synthetic organic chemistry.
- Synthesis Methods : Efficient synthesis methods have been developed, such as the rapid preparation from 5-(1-hydroxyethyl)uracil via methanesulfonyl ester with yields up to 83% . This synthesis pathway is critical for producing the compound in sufficient quantities for research and application.
- Reactivity Studies : Studies have shown that under acidic conditions, this compound can undergo various reactions leading to the formation of useful derivatives that retain biological activity .
Mechanism of Action
The mechanism of action of 5-Vinyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The vinyl group allows for unique interactions with enzymes and other molecular targets, potentially leading to the inhibition of DNA and RNA synthesis. This mechanism is similar to that of other pyrimidine analogs, which are known to inhibit thymidylate synthase and other key enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Functional Group Variations
The following table compares 5-Vinyluracil with other uracil derivatives and vinyl-substituted heterocycles:
Key Observations :
- Substitution Position : The 5-position in pyrimidines is critical for biological activity. For example, 5-Fluorouracil’s fluorine atom enhances its anticancer efficacy by mimicking uracil in nucleic acid synthesis , whereas this compound’s vinyl group enables photochemical applications .
- Electronic Effects : The electron-withdrawing fluorine in 5-Fluorouracil increases electrophilicity, facilitating enzyme binding . In contrast, the electron-rich vinyl group in this compound promotes π-π stacking and charge transfer in excited states .
Functional Analogues: Vinyl-Substituted Heterocycles
Vinyl-substituted compounds like 5-Vinylindole and 5-Vinylcytosine share similarities in synthetic utility but differ in biological roles:
- 5-Vinylindole : Used in organic synthesis for its planar aromatic system, but lacks the hydrogen-bonding capacity of uracil derivatives .
- 5-Vinylcytosine : Modifies RNA stability; however, its vinyl group reduces Watson-Crick base-pairing fidelity compared to cytosine.
Photochemical Behavior
This compound exhibits dual excited-state relaxation pathways:
π-π Conjugation : The vinyl group extends conjugation, lowering the energy gap between excited and ground states .
Intramolecular Hydrogen Bonding : Stabilizes the excited state, delaying fluorescence emission .
This contrasts with 5-Fluorouracil, which lacks such photochemical activity due to its non-conjugative fluorine substituent .
Biological Activity
5-Vinyluracil is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article provides a comprehensive overview of the synthesis, biological properties, and research findings related to this compound, supported by various studies and case analyses.
Chemical Structure and Synthesis
This compound is characterized by a vinyl group at the C5 position of the uracil base. The compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The stability and reactivity of this compound derivatives have been explored extensively, leading to the development of several analogs with enhanced biological activity.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of antiviral and anticancer properties.
Antiviral Properties
Research has shown that this compound exhibits significant antiviral activity, particularly against herpes simplex virus types 1 and 2. In one study, 2'-deoxy-5-vinyluridine demonstrated an inhibitory concentration (ID50) of 0.2 µg/ml against herpes virus replication, indicating a high selectivity index (225) compared to its toxicity to cell cultures . This suggests that this compound could serve as a potential therapeutic agent for viral infections.
Anticancer Activity
The anticancer properties of this compound have also been examined. In vitro studies have reported that certain derivatives can inhibit the growth of cancer cell lines such as L1210 (mouse leukemia) and other solid tumors. For instance, analogs like 2'-deoxy-5-vinylcytidine showed lower toxicity but maintained effectiveness against viral replication, highlighting the compound's potential dual action as both an antiviral and anticancer agent .
Case Studies
- Herpes Simplex Virus Inhibition : A study conducted on the efficacy of 2'-deoxy-5-vinyluridine against herpes viruses demonstrated a potent inhibitory effect with minimal cytotoxicity. The selectivity index indicates that it can effectively target viral replication without significantly harming host cells .
- Toxicity Assessments : Toxicological evaluations in animal models showed that while some derivatives of this compound exhibit low toxicity under laboratory conditions, their pharmacological profiles vary significantly. For example, while 2'-deoxy-5-vinyluridine showed no anti-leukemic activity in L1210 cells, it was stable and non-toxic in vivo .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in Table 1 below:
Q & A
Q. What cross-disciplinary approaches integrate this compound into materials science (e.g., conductive polymers or biosensors)?
- Methodological Answer : Functionalize this compound with thiol groups for gold nanoparticle conjugation. Characterize electrochemical properties via cyclic voltammetry and impedance spectroscopy. Assess biosensor sensitivity using limit-of-detection (LOD) calculations from calibration curves in biological matrices .
Key Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to identify systematic vs. random errors .
- Experimental Design : Use factorial designs (e.g., 2^k) to evaluate interaction effects between variables (e.g., temperature, catalyst loading) .
- Ethical and Reproducibility Standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles and pre-register experimental protocols in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
